Enhanced Lipophilicity: LogP Increase vs. Parent Isonicotinaldehyde
The introduction of the -CF₃ group at the 2-position of the pyridine ring significantly increases lipophilicity compared to the parent isonicotinaldehyde. The target compound exhibits a computed XLogP3 of 1.2 [1] and an alternative calculated LogP of 1.91 , compared to a reported LogP of 0.89 for unsubstituted isonicotinaldehyde (CAS 872-85-5) . This increase of 0.3–1.0 LogP units translates to a 2- to 10-fold higher partition coefficient, which can enhance membrane permeability and target engagement in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (PubChem); calculated LogP = 1.91 (ChemScene) |
| Comparator Or Baseline | Isonicotinaldehyde (CAS 872-85-5): LogP = 0.89 (ChemTradeHub) |
| Quantified Difference | ΔLogP ≈ +0.3 to +1.0 (2- to 10-fold increase in partition coefficient) |
| Conditions | Computed values (XLogP3 algorithm and standard LogP calculation methods); not experimentally determined. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and target protein binding, making this compound a more suitable starting point for CNS-penetrant or intracellular-targeting drug candidates compared to the parent isonicotinaldehyde.
- [1] PubChem. 2-(Trifluoromethyl)pyridine-4-carbaldehyde. XLogP3-AA Property Value 1.2. Computed by XLogP3 3.0. View Source
